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Compound of Interest

Compound Name: 2,4-Dimethylphenylacetic acid

Cat. No.: B1265842 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dimethylphenylacetic acid, tailored for researchers, scientists, and professionals in drug

development. The guide presents nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed

experimental protocols and a workflow visualization to facilitate understanding and application

in a research context.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

Mass Spectrometry analyses of 2,4-Dimethylphenylacetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethylphenylacetic acid (Solvent: CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment

6.96-7.08 m Ar-H

3.61 s CH₂

2.29 s Ar-CH₃

2.27 s Ar-CH₃
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Data sourced from The Royal Society of Chemistry.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dimethylphenylacetic acid (Solvent: CDCl₃,

Reference: TMS)

Chemical Shift (δ) ppm Assignment

178.21 C=O

136.90 Ar-C

135.88 Ar-C

131.29 Ar-CH

129.25 Ar-C

127.10 Ar-CH

40.58 CH₂

21.00 Ar-CH₃

19.01 Ar-CH₃

Data sourced from The Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2,4-Dimethylphenylacetic acid is not readily available.

However, the expected characteristic absorption bands based on its functional groups are

presented below.

Table 3: Characteristic IR Absorption Bands for 2,4-Dimethylphenylacetic acid
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Wavenumber (cm⁻¹) Functional Group Vibration

2500-3300 O-H (Carboxylic Acid) Stretching (broad)

2850-3000 C-H (Alkyl) Stretching

~3030 C-H (Aromatic) Stretching

1700-1725 C=O (Carboxylic Acid) Stretching

1600-1585, 1500-1400 C=C (Aromatic) Stretching

1210-1320 C-O (Carboxylic Acid) Stretching

690-900 C-H (Aromatic) Bending (out-of-plane)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,4-Dimethylphenylacetic acid

m/z Interpretation

164 Molecular ion [M]⁺

119 [M - COOH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Data sourced from the National Institute of Standards and Technology (NIST) WebBook.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 2,4-
Dimethylphenylacetic acid.
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Methodology:

Sample Preparation: A sample of 5-10 mg of 2,4-Dimethylphenylacetic acid is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: A 300 MHz (or higher) NMR spectrometer is used for analysis.

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse

sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm),

and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (typically 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,4-Dimethylphenylacetic acid.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid 2,4-Dimethylphenylacetic acid is placed

directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.

Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure

clamp. The IR spectrum of the sample is then recorded.
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Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum. The data is typically plotted as

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,4-
Dimethylphenylacetic acid.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

Sample Preparation: A dilute solution of 2,4-Dimethylphenylacetic acid is prepared in a

volatile organic solvent (e.g., dichloromethane or methanol).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

Gas Chromatography: A small volume of the sample solution is injected into the GC. The

sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

The column separates the components of the sample based on their boiling points and

interactions with the stationary phase.

Electron Ionization: As the separated components elute from the GC column, they enter the

ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound such as 2,4-Dimethylphenylacetic acid.
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Workflow for Spectroscopic Analysis of 2,4-Dimethylphenylacetic Acid
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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